3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid
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Overview
Description
3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid: is a complex organic compound characterized by its unique tricyclic structure and the presence of two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . The reaction conditions often require high temperatures and the use of specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The tricyclic structure provides rigidity, which can be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
3-Oxatricyclo[3.2.1.02,4]octane: This compound shares a similar tricyclic structure but contains an oxygen atom instead of fluorine.
Tricyclo[3.2.1.02,4]octane-6-carboxylic acid: This compound lacks the fluorine atoms but has a similar core structure.
Uniqueness
The uniqueness of 3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid lies in the presence of fluorine atoms, which significantly alter its chemical and biological properties. The fluorine atoms enhance its stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3,3-difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c10-9(11)6-3-1-4(7(6)9)5(2-3)8(12)13/h3-7H,1-2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEMSZXZCKQRCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C3C2C3(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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